3,4-Dimethyl-3'-pyrrolidinomethyl benzophenone
Description
3,4-Dimethyl-3'-pyrrolidinomethyl benzophenone (CAS Ref: 10-F204793) is a benzophenone derivative featuring a pyrrolidinomethyl group at the 3' position and methyl groups at the 3 and 4 positions of the benzophenone core. This compound belongs to the class of tertiary amines, as confirmed by its classification under tertiary amine product listings . Its structural uniqueness arises from the combination of electron-donating methyl groups and the pyrrolidine moiety, which may enhance solubility in organic solvents and influence reactivity in applications such as photo-initiation or pharmaceutical intermediates.
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-15-8-9-19(12-16(15)2)20(22)18-7-5-6-17(13-18)14-21-10-3-4-11-21/h5-9,12-13H,3-4,10-11,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCULUOONUTZSBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643203 | |
| Record name | (3,4-Dimethylphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-46-2 | |
| Record name | (3,4-Dimethylphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3,4-dimethyl-3’-pyrrolidinomethyl benzophenone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, which include 3,4-dimethylbenzaldehyde and 3-(pyrrolidinomethyl)benzaldehyde.
Condensation Reaction: These intermediates undergo a condensation reaction in the presence of a suitable catalyst to form the benzophenone core.
Substitution Reaction:
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalytic systems and purification techniques.
Chemical Reactions Analysis
3,4-Dimethyl-3’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,4-Dimethyl-3’-pyrrolidinomethyl benzophenone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-3’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The pyrrolidinomethyl group is known to enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Findings from Comparative Analysis
Substituent Effects on Reactivity and Applications: Electron-Donating Groups (Methyl, Pyrrolidine): The methyl groups in this compound enhance solubility in non-polar solvents, while the pyrrolidine moiety introduces basicity, making it suitable for coordination chemistry or pharmaceutical synthesis . In contrast, chlorine or fluorine substituents (e.g., 2,4-dichloro-3'-(3-pyrrolinomethyl) benzophenone) improve photo-initiation efficiency due to their electron-withdrawing nature . Positional Isomerism: The 2,4-dimethyl analog (CAS 10-F204790) demonstrates how substituent positioning affects steric hindrance and solubility. For instance, the 3,4-dimethyl configuration may offer better planar alignment for polymer crosslinking compared to its 2,4-dimethyl counterpart .
Functional Group Variations: Morpholinomethyl vs. Hydroxyl Groups: 3,4-Dihydroxybenzophenone (BP-15) serves as a UV filter but lacks the tertiary amine functionality, limiting its utility in amine-catalyzed reactions compared to this compound .
Performance in Photo-Initiation: Benzophenone derivatives with pyrrolidinomethyl groups exhibit radical generation at higher wavelengths compared to simpler analogs like benzophenone-3 (BP-3). However, the addition of halogens (e.g., chlorine in 2,4-dichloro-3'-(3-pyrrolinomethyl) benzophenone) can shift absorption spectra, optimizing them for specific light-activated applications .
Contradictions and Limitations
- Its tertiary amine structure suggests divergent uses, such as in drug synthesis or catalysis.
Biological Activity
3,4-Dimethyl-3'-pyrrolidinomethyl benzophenone (C20H23NO) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. With a molecular weight of 293.41 g/mol, this compound features a unique structural configuration that may influence its biological interactions and therapeutic applications.
Preparation Methods
The synthesis of this compound typically involves:
- Starting Materials : Key intermediates include 3,4-dimethylbenzaldehyde and 3-(pyrrolidinomethyl)benzaldehyde.
- Condensation Reaction : These intermediates undergo a condensation reaction facilitated by a suitable catalyst to form the benzophenone core.
- Substitution Reaction : The resulting compound can then undergo various substitution reactions to enhance its properties.
Chemical Reactions
The compound can participate in several chemical reactions:
- Oxidation : Can be oxidized using agents like potassium permanganate or chromium trioxide to yield carboxylic acids or ketones.
- Reduction : Reduction with lithium aluminum hydride or sodium borohydride can produce alcohols or amines.
- Substitution : Nucleophilic substitution reactions may occur at the pyrrolidinomethyl group.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. Research highlights include:
- Antifungal Activity : The compound has shown efficacy against various fungal strains, with minimum inhibitory concentration (MIC) values indicating potent effects against pathogens like Candida albicans and Aspergillus niger .
- Mechanism of Action : The biological activity is believed to stem from its ability to disrupt cellular membranes and inhibit critical enzymatic pathways in microbial organisms.
Anticancer Potential
In addition to its antimicrobial properties, there is ongoing research into the anticancer potential of this compound:
- Cytotoxicity Studies : Preliminary results suggest that this compound may induce apoptosis in cancer cell lines, highlighting its potential as a chemotherapeutic agent .
- Targeted Mechanisms : The interaction with specific cellular receptors and pathways is under investigation, aiming to elucidate how this compound can selectively target cancerous cells while sparing healthy tissues.
Comparative Analysis with Related Compounds
A comparative analysis reveals how this compound stands out among similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzophenone | Lacks pyrrolidinomethyl group | Limited antimicrobial activity |
| 3,4-Dimethylbenzophenone | Similar but lacks pyrrolidinomethyl group | Moderate activity |
| 2,3-Dimethyl-4’-piperidinomethyl benzophenone | Contains piperidine instead of pyrrolidine | Antimicrobial properties noted |
The presence of both the pyrrolidinomethyl and methyl groups in this compound enhances its chemical reactivity and biological effectiveness compared to its analogs.
Case Studies and Research Findings
Several case studies have been conducted to assess the biological activity of this compound:
- Study on Antifungal Activity : A study published in Compounds demonstrated that derivatives of benzophenones, including this compound, exhibited strong antifungal properties against Fusarium oxysporum, with MIC values significantly lower than standard antifungal treatments .
- Anticancer Research : Another study explored the cytotoxic effects on various cancer cell lines, reporting that the compound induced apoptosis through mitochondrial pathways .
These findings underscore the importance of further research into the therapeutic applications of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
